![molecular formula C17H18N2O4 B2377957 2-[(4-(1H-咪唑-1-基)苯基)亚甲基]丙二酸二乙酯 CAS No. 147471-14-5](/img/structure/B2377957.png)

2-[(4-(1H-咪唑-1-基)苯基)亚甲基]丙二酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

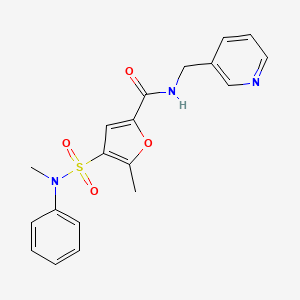

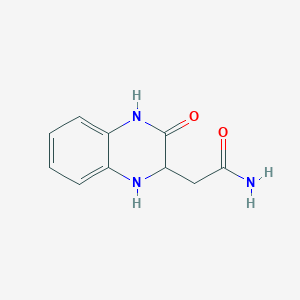

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is a chemical compound with the molecular formula C17H18N2O4 . It is also known as DIMM. This compound contains a total of 42 bonds, including 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 aliphatic esters, and 1 Imidazole .

Molecular Structure Analysis

The molecular structure of diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is characterized by a five-membered imidazole ring attached to a phenyl group via a methylene bridge. The phenyl group is further connected to a malonate ester .科学研究应用

Imidazole: A Versatile Heterocycle

Structure and Properties: Imidazole, also called 1,3-diazole, consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole is a white or colorless solid, highly soluble in water and polar solvents. Notably, it exists in two equivalent tautomeric forms because of the positive charge on either nitrogen atom .

Natural Occurrence and Core Role: Imidazole serves as the fundamental core in various natural products, including histidine, purine, histamine, and DNA-based structures. Its versatility extends to synthetic chemistry, where it plays a crucial role in drug development .

Pharmacological Activities and Applications

Antibacterial and Antimycobacterial Properties: Derivatives of 1,3-diazole exhibit antibacterial and antimycobacterial activities. Researchers have explored their potential against bacterial infections, including tuberculosis .

Anti-Inflammatory and Antitumor Effects: Imidazole-containing compounds have shown promise as anti-inflammatory agents and antitumor therapeutics. Their ability to modulate cellular pathways makes them valuable in cancer research .

Antidiabetic and Antioxidant Activities: Studies highlight the antidiabetic and antioxidant properties of imidazole derivatives. These compounds may contribute to managing oxidative stress and metabolic disorders .

Antiviral and Antipyretic Effects: Certain imidazole-based drugs exhibit antiviral activity. Additionally, they can help reduce fever (antipyretic effect) in specific contexts .

Ulcer Treatment: Imidazole-containing drugs like omeprazole and pantoprazole are widely used for treating ulcers by inhibiting gastric acid secretion .

Antiprotozoal and Antihelmintic Applications: Compounds derived from imidazole demonstrate efficacy against protozoal infections and helminthic parasites .

EGFR Inhibition (Anticancer Potential): Recent computational studies suggest that novel imidazole-based compounds could serve as potent EGFR inhibitors, holding promise for cancer therapy .

Solubility Enhancement: Imidazole-containing moieties can enhance the solubility of poorly soluble drugs, addressing a common challenge in pharmaceutical development .

作用机制

Target of Action

Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.

Result of Action

Given the broad range of biological activities of imidazole derivatives , the effects could be diverse and depend on the specific biological activity of the compound.

属性

IUPAC Name |

diethyl 2-[(4-imidazol-1-ylphenyl)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-22-16(20)15(17(21)23-4-2)11-13-5-7-14(8-6-13)19-10-9-18-12-19/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWHYAVISGJLBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)N2C=CN=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)

![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)

![3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2377884.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)

![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)

![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)

![3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2377895.png)

![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)